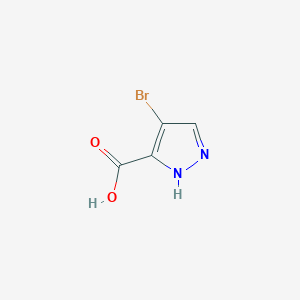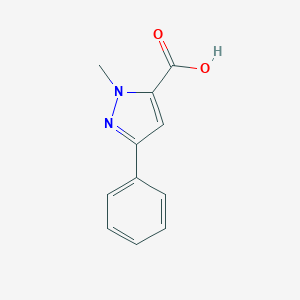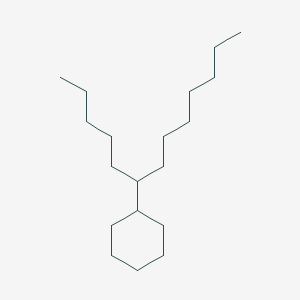
2-(4-nonylbenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nonylbenzoyl)benzoic acid: is an organic compound with the molecular formula C23H28O3 It is a derivative of benzoic acid, where a nonylbenzoyl group is attached to the second position of the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(4-nonylbenzoyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid and 4-nonylbenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(4-nonylbenzoyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(4-nonylbenzoyl)benzoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nonylbenzoyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-nonylbenzoyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of nonylbenzoyl derivatives on cellular processes. It can be used as a model compound to understand the interactions between similar molecules and biological systems.
Medicine: Although not widely used in medicine, benzoic acid, 2-(4-nonylbenzoyl)- has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other high-performance materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(4-nonylbenzoyl)- involves its interaction with specific molecular targets. The nonylbenzoyl group can interact with hydrophobic regions of proteins or cell membranes, affecting their function. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid: The parent compound, used widely as a preservative and in the synthesis of other chemicals.
4-nonylbenzoic acid: A similar compound with a nonyl group attached directly to the benzoic acid ring.
Benzoyl chloride: Used in the synthesis of benzoic acid derivatives.
Uniqueness: 2-(4-nonylbenzoyl)benzoic acid is unique due to the presence of both the benzoic acid and nonylbenzoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
13936-29-3 |
|---|---|
Molekularformel |
C23H28O3 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-(4-nonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26) |
InChI-Schlüssel |
RIMAJWNGTMFZOT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
13936-29-3 |
Synonyme |
2-(4-Nonylbenzoyl)benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
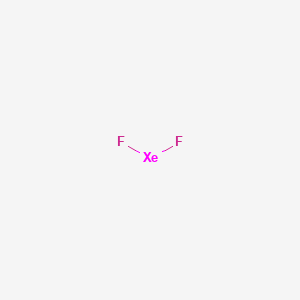
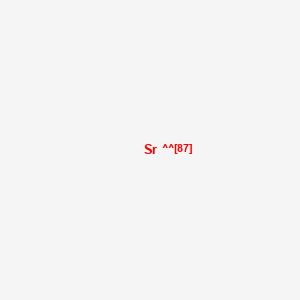


![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)
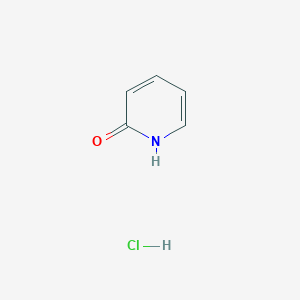
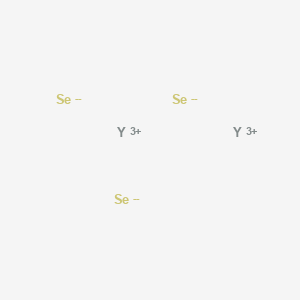


![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
